![molecular formula C9H16N2O2 B13277280 2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B13277280.png)
2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propane-1,3-diol is a compound that features a pyrrole ring, which is a five-membered heterocyclic structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propane-1,3-diol typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with an appropriate amine and a diol. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propane-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propane-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-methyl-1H-pyrrol-2-yl)ethanone
- 2-(1-methyl-1H-pyrrol-2-yl)ethanamine
- 1-methyl-2-acetylpyrrole
Uniqueness
2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propane-1,3-diol is unique due to its specific structure, which allows it to interact with a variety of molecular targets. This makes it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-[(1-methylpyrrol-2-yl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C9H16N2O2/c1-11-4-2-3-9(11)5-10-8(6-12)7-13/h2-4,8,10,12-13H,5-7H2,1H3 |
InChI Key |
PHWCQOOZYROXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13277201.png)
![2-{[(2-Hydroxyethyl)amino]methyl}-4-methylphenol](/img/structure/B13277207.png)
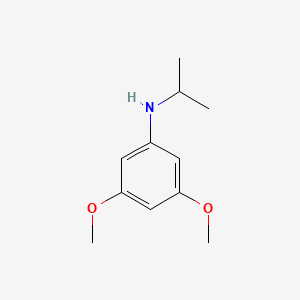
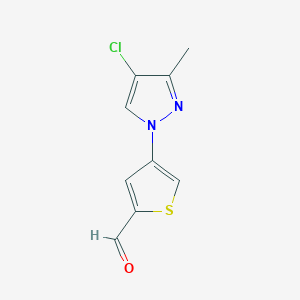
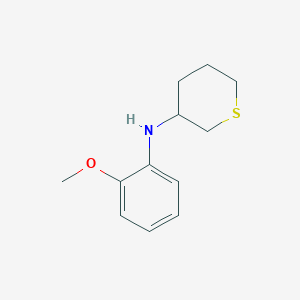
![(Butan-2-yl)[1-(2,5-difluorophenyl)ethyl]amine](/img/structure/B13277241.png)
![5-Bromo-6-[(but-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13277243.png)
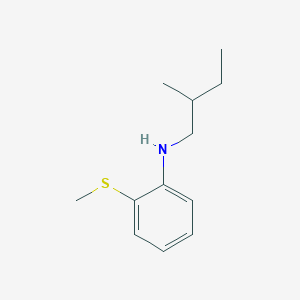
![2-Methyl-1-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-2-ol](/img/structure/B13277253.png)
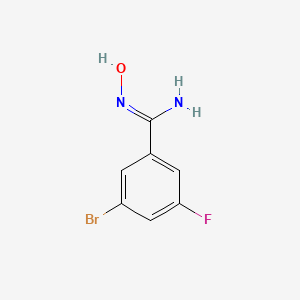
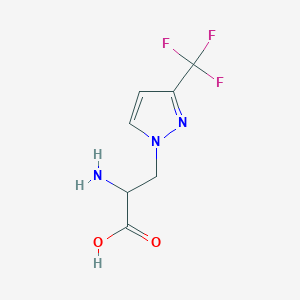

![2-[(Thiophen-3-ylmethyl)amino]propane-1,3-diol](/img/structure/B13277292.png)
![1-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol](/img/structure/B13277294.png)
